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Dicerandrol C

Cat. No.: B1249705
M. Wt: 750.7 g/mol
InChI Key: KYQPTDIMYDSMHS-ACMZUNAXSA-N
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Description

Discovery and Endophytic Fungal Sources

The isolation of Dicerandrol C has been reported from several endophytic fungi, primarily species of Phomopsis, found in diverse ecosystems ranging from terrestrial plants to marine organisms.

The initial discovery of this compound, along with its structural analogs Dicerandrol A and B, originated from a bioassay-guided fractionation of an organic extract from Phomopsis longicolla. acs.orgnih.gov This endophytic fungus was isolated from the stem of Dicerandra frutescens, a rare and endangered mint species found in central Florida. acs.org The investigation into the endophytic fungi of this particular plant was prompted by its status as an endangered species and its known production of chemical defenses against insects. acs.org The fungus, identified as P. longicolla through DNA analysis, was cultured in a potato dextrose broth (PDB), and the resulting extract led to the isolation of the dicerandrols. acs.org These compounds were identified as novel 2,2'-dimeric tetrahydroxanthones. acs.orgnih.gov

This compound has also been isolated from a different strain of Phomopsis longicolla (strain C81), demonstrating that the production of this compound is not exclusive to a single host-fungus relationship. frontiersin.orgresearchgate.net This particular fungal strain was found living as an endophyte within the thallus of the tropical red seaweed Bostrychia radicans, collected from the São Paulo state coast in Brazil. researchgate.netresearchgate.net This was the first report of this compound being isolated from a marine-derived fungus. researchgate.net The fungus was cultivated on a solid rice medium, and subsequent extraction and chromatographic separation yielded this compound, among other metabolites. researchgate.netresearchgate.net

Further research has identified this compound from another fungal species, Phomopsis asparagi strain DHS-48. nih.govdntb.gov.ua This endophytic fungus was isolated from the fresh roots of the mangrove plant Rhizophora mangle, collected from the Dong Zhai Gang Mangrove Garden on Hainan Island, China. nih.gov The production of this compound by this strain was notably achieved through chemical epigenetic manipulation of the fungal culture. nih.govdntb.gov.uanih.gov This technique involves using agents like histone deacetylase (HDAC) inhibitors to activate biosynthetic gene clusters that are typically silent under standard laboratory culture conditions. dntb.gov.ua

The occurrence of this compound and its related compounds is not limited to the aforementioned species. A study on Phomopsis longicolla S1B4, isolated from a plant in Hadong-gun, South Korea, also reported the isolation of Dicerandrol A, B, and C. frontiersin.orgresearchgate.net Another endophytic strain, Phomopsis sp. HNY29-2B, obtained from the mangrove plant Acanthus ilicifolius, was also found to produce dicerandrols, including this compound. researchgate.netmdpi.com These findings highlight that various species within the Phomopsis genus, associated with different host plants from diverse environments, possess the genetic capability to synthesize these complex xanthone (B1684191) dimers. mdpi.com

Table 1: Fungal Sources and Host Organisms of this compound
Fungal SpeciesStrainHost OrganismHost TypeReference
Phomopsis longicollaMMW29Dicerandra frutescens (Endangered Mint)Terrestrial Plant acs.orgnih.gov
Phomopsis longicollaC81Bostrychia radicans (Red Seaweed)Marine Algae frontiersin.orgresearchgate.net
Phomopsis asparagiDHS-48Rhizophora mangle (Mangrove)Terrestrial Plant (Marine Environment) nih.govdntb.gov.ua
Phomopsis longicollaS1B4Unspecified PlantTerrestrial Plant frontiersin.orgresearchgate.net
Phomopsis sp.HNY29-2BAcanthus ilicifolius (Mangrove)Terrestrial Plant (Marine Environment) mdpi.com

Fermentation and Culture Optimization Techniques

The production of this compound by fungal endophytes is highly dependent on the specific fermentation and culture conditions employed. Researchers have utilized various media and techniques to optimize the yield of this and related metabolites.

Different culture media have been successfully used for the fermentation of Phomopsis species to produce this compound. The initial isolation from P. longicolla associated with D. frutescens involved shake cultures in potato dextrose broth (PDB). acs.org For the marine-derived P. longicolla strain C81, cultivation was performed on a solid rice medium. researchgate.netresearchgate.net Similarly, Phomopsis sp. HNY29-2B was fermented on an autoclaved rice solid-substrate medium for five weeks at 25°C to yield various phomoxanthones, including this compound. mdpi.com

Studies have indicated that the timing of harvest is crucial; high production yields of these compounds from P. longicolla S1B4 were obtained during the stationary and death phases of fungal growth. researchgate.net One study confirmed that the optimal fermentation time for achieving maximal antibacterial activity, which correlates with compound production, is 14 days. rsc.org A significant advancement in optimizing production involves epigenetic modification. The use of an HDAC inhibitor, sodium butyrate (B1204436), on cultures of P. asparagi DHS-48 was shown to significantly alter the fungus's chemical profile and enhance the production of various secondary metabolites, including this compound. nih.govdntb.gov.ua

Table 2: Fermentation Conditions for this compound Production
Fungal SpeciesCulture MediumCulture TypeKey Optimization ParametersReference
Phomopsis longicollaPotato Dextrose Broth (PDB)Shake CultureBioassay-guided fractionation acs.org
Phomopsis longicollaSolid Rice MediumSolid-State Fermentation- researchgate.netresearchgate.net
Phomopsis asparagiNot specifiedNot specifiedEpigenetic manipulation (HDAC inhibitors) nih.govdntb.gov.ua
Phomopsis sp.Solid Rice MediumSolid-State Fermentation5-week incubation at 25°C mdpi.com
Phomopsis longicollaNot specifiedNot specifiedHarvest at stationary/death phase; 14-day optimal time researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H38O16 B1249705 Dicerandrol C

Properties

Molecular Formula

C38H38O16

Molecular Weight

750.7 g/mol

IUPAC Name

[(3R,4R,4aR)-7-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate

InChI

InChI=1S/C38H38O16/c1-15-11-23(43)29-33(47)27-25(53-37(29,13-49-17(3)39)35(15)51-19(5)41)9-7-21(31(27)45)22-8-10-26-28(32(22)46)34(48)30-24(44)12-16(2)36(52-20(6)42)38(30,54-26)14-50-18(4)40/h7-10,15-16,35-36,45-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1

InChI Key

KYQPTDIMYDSMHS-ACMZUNAXSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@@]6([C@@H]([C@@H](CC(=O)C6=C5O)C)OC(=O)C)COC(=O)C)O)O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)O

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC(=O)C)COC(=O)C)O)OC2(C1OC(=O)C)COC(=O)C)O

Synonyms

dicerandrol C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Dicerandrol C

Fermentation and Culture Optimization Techniques

Chemical Epigenetic Manipulation for Enhanced Metabolite Yield

The production of secondary metabolites like Dicerandrol C by fungi is often controlled by complex genetic pathways, some of which may be "silent" or expressed at very low levels under standard laboratory culture conditions. nih.govdntb.gov.ua Chemical epigenetic manipulation is a powerful strategy used to activate these cryptic biosynthetic gene clusters, thereby increasing the yield and diversity of natural products. nih.govresearchgate.netnih.gov This approach involves introducing small-molecule enzyme inhibitors into the fungal culture to alter chromatin structure and gene expression. mdpi.com

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene regulation by modifying chromatin. nih.govfrontiersin.org Inhibiting these enzymes can lead to the activation of otherwise silent genes. dntb.gov.uamdpi.com In the case of the endophytic fungus Phomopsis asparagi DHS-48, the application of the HDAC inhibitor sodium butyrate (B1204436) to the culture medium was shown to significantly enhance the production of bioactive compounds. nih.govresearchgate.net Researchers introduced sodium butyrate at a concentration of 50 μM into the fermentation broth to stimulate the fungus. nih.govresearchgate.net This epigenetic manipulation led to a notable increase in the cytotoxic activity of the fungal extract, which prompted the subsequent successful isolation of this compound as one of the active constituents. nih.gov This technique demonstrates that HDAC inhibitors can effectively unlock the latent biosynthetic potential of fungi to increase the yield of valuable metabolites. nih.govdntb.gov.ua

Chromatographic and Extraction Procedures for Isolation

The isolation of this compound from fungal cultures is a multi-step process involving extraction followed by various chromatographic purification techniques. nih.govacs.org The process begins with the large-scale fermentation of the producing fungus, after which the fungal broth and/or mycelium is extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), to obtain a crude extract containing a mixture of metabolites. nih.gov

Bioassay-guided fractionation is a key strategy for isolating specific bioactive compounds from a complex mixture. researchgate.netacs.org This method involves systematically separating the crude extract into fractions and testing each fraction for a desired biological activity, such as antimicrobial or cytotoxic effects. nih.govresearchgate.netacs.org Only the fractions that show significant activity are selected for further purification, making the isolation process more efficient.

In the isolation of this compound from the epigenetically stimulated culture of Phomopsis asparagi DHS-48, researchers observed that the EtOAc extract exhibited potent cytotoxic activity against human hepatocellular (HepG2) and cervical (HeLa) cancer cell lines. nih.gov This active extract was then subjected to chromatographic separation. The resulting fractions were screened again for their cytotoxic properties, and this bioassay-guided approach led directly to the identification and isolation of this compound as a primary active compound. nih.gov

Column chromatography is the cornerstone of the purification process for this compound. nih.govresearchgate.net Following the initial extraction, the crude material is subjected to a series of chromatographic steps to separate the target compound from other metabolites. nih.govup.ac.za

A common initial step is silica (B1680970) gel column chromatography. nih.gov For instance, a 20g crude EtOAc extract from a Phomopsis asparagi culture was loaded onto a silica gel column and eluted with a step gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) with increasing polarity, ranging from 30:1 to 1:1 (v/v). nih.gov This process yielded nine primary fractions. nih.gov

These primary fractions were then subjected to further rounds of column chromatography. nih.gov Active fractions were re-chromatographed, often using silica gel again but with a different solvent system, such as a dichloromethane-ethyl acetate (CH₂Cl₂-EtOAc) gradient, to achieve finer separation. nih.gov For final purification, high-performance liquid chromatography (HPLC), particularly with a reversed-phase (C-18) column, is often employed. acs.org An exemplary HPLC separation used a mobile phase of acetonitrile-water (CH₃CN-H₂O) to yield pure this compound. acs.org

Table 2: Example of a Chromatographic Purification Scheme for this compound
StepChromatographic MethodStationary PhaseMobile Phase (Eluent)OutcomeReference
1Column Chromatography (CC)Silica GelStep gradient: CH₂Cl₂–MeOH (30:1 to 1:1)Separation of crude extract into 9 primary fractions (Fr. 1–Fr. 9). nih.gov
2Open Silica Gel CCSilica GelGradient elution: CH₂Cl₂–EtOAc (6:1 to 1:2)Sub-fractionation of an active primary fraction (e.g., Fr. 3). nih.gov
3Reversed-Phase HPLCC-18Isocratic elution: CH₃CN–H₂O (e.g., 80:20)Isolation of pure this compound. acs.org

Advanced Structural Characterization and Stereochemical Elucidation of Dicerandrol C

Spectroscopic Methodologies for Planar Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the structural elucidation of Dicerandrol C. researchgate.netresearcher.lifenih.gov The ¹H NMR spectrum of this compound is noted for its simplicity, which suggests a symmetrical structure. rsc.org

Initial analysis of the ¹H and ¹³C NMR data for this compound indicated the presence of key structural features, including two carbonyl groups (one acetate (B1210297) and one ketone), a tetrasubstituted aromatic ring, an enol, two methyl groups, two methylene (B1212753) groups, two methine groups, and one quaternary carbon. mdpi.com 2D NMR experiments, such as COSY, HSQC, and HMBC, were instrumental in assembling the complete connectivity of the molecule. researchgate.net For instance, HMBC correlations helped to establish the linkage between the two monomeric units. mdpi.com The relative stereochemistry of the monomeric units was determined through the analysis of coupling constants and NOESY correlations. rsc.orgnih.gov

Table 1: ¹³C and ¹H NMR Data for this compound (CD₃OD)

Position δC (ppm) δH (ppm, mult., J in Hz)
1, 1' 164.2
2, 2' 108.5
3, 3' 165.7
4, 4' 97.4 6.27 (s)
4a, 4a' 158.4
5, 5' 39.8 3.52 (d, 11.2)
6, 6' 27.9 2.14 (m), 1.76 (m)
7, 7' 68.1 4.31 (m)
8, 8' 42.1 2.50 (m), 2.31 (m)
8a, 8a' 102.7
9, 9' 199.1
9a, 9a' 106.9
10, 10' 162.7
10a, 10a' 82.2
11, 11' 20.8 1.89 (s)
12, 12' 64.9 4.21 (d, 12.0), 4.12 (d, 12.0)
13, 13' 21.1 1.18 (d, 6.2)
1-OH, 1'-OH 12.78 (s)
3-OH, 3'-OH
7-OH, 7'-OH
OAc 172.3
OAc 21.0 2.05 (s)

Mass Spectrometry Techniques (MS, HRFABMS, ESI-TOF MS)

Mass spectrometry (MS) plays a crucial role in determining the molecular weight and elemental composition of this compound. Techniques such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) have been employed to obtain accurate mass measurements. researchgate.netresearcher.lifejmb.or.kruni-duesseldorf.de

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has been a key technique in the identification and characterization of this compound from fungal extracts. researchgate.netnih.gov This method provides the molecular formula of the compound, which is essential for its structural elucidation. For example, HRESIMS data for a related compound, phomolactonexanthone A, yielded the molecular formula C₃₄H₃₃O₁₄. nih.gov Similarly, for Dicerandrol B, ESI-MS showed peaks at m/z=709 [M+H]⁺ and 731 [M+Na]⁺, and HR-ESI-MS provided the exact mass, confirming its molecular formula. dovepress.com

Chiral Analysis for Absolute and Relative Configuration Assignment

Determining the precise three-dimensional arrangement of atoms in this compound requires chiral analysis, which involves a combination of spectroscopic calculations and synthetic chemistry.

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules. The experimental ECD spectrum of this compound is compared with the theoretically calculated spectra for possible stereoisomers.

The absolute configurations of Dicerandrols B and C were determined using Time-Dependent Density Functional Theory (TDDFT) ECD calculations. rsc.orghhu.de The calculated ECD spectrum for the (5S,6S,10aS,5′S,6′S,10a′S) configuration of this compound showed a near mirror-image relationship to the experimental spectrum of the (5R,6R,10aR,5′R,6′R,10a′R)-isomer, allowing for the definitive assignment of its absolute configuration. hhu.de The conformation of the molecule, particularly the dihedral angle of the biaryl bond, significantly influences the ECD spectrum. hhu.de

Complementary Spectroscopic Data for Stereochemical Inference

In addition to ECD, other spectroscopic data contribute to the stereochemical elucidation of this compound. The analysis of ¹H-¹H coupling constants and 2D NOESY experiments provides crucial information about the relative configuration of the stereocenters. nih.gov For instance, the small coupling constant between H-5 and H-6 in a related phomoxanthone indicated a cis disposition. nih.gov NOESY correlations between specific protons further helped to establish their spatial relationships. nih.gov

Conformation by Enantioselective Total Synthesis

The unambiguous confirmation of the absolute configuration of this compound was achieved through its enantioselective total synthesis. researchgate.net This process involves the stereocontrolled construction of the molecule from achiral or chiral starting materials, ultimately leading to a single enantiomer.

The first enantioselective total synthesis of the enantiomer of natural this compound confirmed its absolute configuration. researchgate.net A key step in this synthesis was a Wacker-type cyclization to create an enantiopure chromane (B1220400) intermediate with greater than 99% enantiomeric excess. researchgate.netresearchgate.net The dimeric skeleton was then constructed using a palladium-catalyzed Suzuki reaction. researchgate.netresearchgate.net The successful synthesis and comparison of the synthetic compound's properties with the natural product provided unequivocal proof of the absolute stereochemistry of the dicerandrols. researchgate.net

Biosynthetic Pathways and Enzymatic Regulation of Dicerandrol C

Proposed Polyketide and Shikimate Pathway Intermediates

The biosynthetic origin of the xanthone (B1684191) core, the fundamental scaffold of Dicerandrol C, differs significantly between fungi and higher plants. In plants, the pathway is convergent, utilizing intermediates from both the shikimate and polyketide pathways. rsc.orgnih.govmdpi.com Typically, 3-hydroxybenzoyl-CoA from the shikimate pathway condenses with polyketide units. rsc.org

In contrast, the xanthone core in fungi and lichens, including the monomers that form this compound, is derived entirely from the polyketide pathway. nih.govmdpi.comresearchgate.net This pathway begins with the condensation of acetyl-CoA and malonyl-CoA units, which are catalyzed by non-reducing polyketide synthases (nr-PKS) to form a polyketide chain. mdpi.comnih.gov This chain undergoes a series of cyclizations and modifications to yield the characteristic tricyclic xanthone structure.

The anthraquinone (B42736) chrysophanol (B1684469) is widely considered a key precursor for many fungal xanthones. nih.govresearchgate.netresearchgate.net The biosynthetic gene clusters (BGCs) for related fungal xanthones all contain genes with high homology to those involved in producing chrysophanol. nih.gov From chrysophanol, a critical Baeyer-Villiger oxidation is proposed, catalyzed by a Baeyer-Villiger monooxygenase (BVMO), to cleave one of the rings and form monodictyphenone. nih.gov Further modifications lead to a monomeric precursor analogous to blennolide A, which is believed to be the direct substrate for dimerization. researchgate.netresearchgate.netresearchgate.net Specifically for this compound, this precursor is a tetrahydroxanthone monomer. researchgate.netresearchgate.net

Pathway Organism Type Key Precursors & Intermediates Description
Polyketide Pathway Fungi (e.g., Phomopsis longicolla)Acetyl-CoA, Malonyl-CoA, Chrysophanol, Monodictyphenone analogueThe entire xanthone core is built from acetate (B1210297) units via a polyketide synthase. This is the established pathway for fungal xanthones like the this compound monomers. nih.govmdpi.comnih.gov
Shikimate & Polyketide Pathway PlantsShikimic acid pathway intermediates (e.g., 3-hydroxybenzoyl-CoA), Malonyl-CoAA convergent pathway where precursors from two distinct metabolic routes are combined. This is not the route used for this compound biosynthesis. rsc.orgmdpi.com

Dimerization Mechanisms of Xanthone Monomers

The formation of this compound from two identical tetrahydroxanthone monomers is a critical step that defines its structure. This dimerization can theoretically occur through several chemical mechanisms, but the high degree of regio- and stereoselectivity observed in natural dimeric xanthones strongly points towards enzymatic control. rsc.org

The prevailing hypothesis for the formation of the biaryl bond in this compound is an enzyme-mediated oxidative dimerization. rsc.org In this process, a phenolic group on each of the two monomeric xanthone precursors is oxidized to generate a radical. These radicals then couple to form a new carbon-carbon bond, in this case, a 2,2'-linkage. rsc.orgresearchgate.net The reaction is considered an oxidative phenolic coupling. The involvement of enzymes is crucial for controlling the specific position of the linkage (regioselectivity) and the spatial orientation of the two halves (stereoselectivity). rsc.org Enzymes such as laccases have been proposed as potential catalysts for this type of transformation in nature. rsc.orgresearchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is another powerful bond-forming reaction found in natural product biosynthesis. libretexts.orgwikipedia.org This mechanism has been proposed for the formation of certain dimeric xanthones, such as griffipavixanthone, which feature a characteristic cyclohexene (B86901) ring linking the two monomer units. nih.govnih.gov This linkage is thought to arise from the reaction of a diene and a dienophile on the side chains of the xanthone monomers. nih.gov However, the structure of this compound, which features a direct C-C biaryl bond between the aromatic rings, is not consistent with a Diels-Alder cycloaddition. rsc.orgnih.gov This mechanism is therefore not considered the pathway for this compound formation but remains relevant for other structurally distinct xanthone dimers. nih.govmdpi.com

Compelling genetic and biochemical evidence points to the central role of cytochrome P450 (CYP450) monooxygenases in the dimerization of xanthone monomers. rsc.orgrsc.org These enzymes are versatile catalysts capable of performing a wide range of oxidative reactions, including the C-C bond formation required for dimerization. mdpi.com

Studies on the biosynthesis of cryptosporioptides, dimeric xanthones closely related to this compound, have been particularly illuminating. Researchers identified a dimeric xanthone (dmx) biosynthetic gene cluster in Cryptosporiopsis sp. rsc.orgnih.gov Within this cluster, a gene named dmxR5 was found to encode a cytochrome P450 enzyme. rsc.org Targeted deletion (knockout) of the dmxR5 gene completely abolished the production of dimeric xanthones. rsc.orgnih.gov Instead, the mutant strain accumulated the corresponding monomeric xanthone precursors. rsc.orgnih.gov This finding provides definitive proof that the cytochrome P450 enzyme encoded by dmxR5 is the "dimerase" responsible for catalyzing the oxidative coupling step late in the biosynthetic pathway. rsc.orgnih.gov This enzymatic control explains the high specificity of the bond formation. rsc.org

Hypothetical Diels–Alder Cycloaddition Pathways

Enzyme/Gene Function Evidence
Non-reducing Polyketide Synthase (nr-PKS) Forms the initial polyketide backbone from acetyl/malonyl-CoA. nih.govHomology in biosynthetic gene clusters for related compounds. nih.gov
Baeyer-Villiger Monooxygenase (BVMO) Proposed to cleave the anthraquinone precursor (e.g., chrysophanol) to form the xanthone scaffold. nih.govInferred from biosynthetic logic and presence in related gene clusters. nih.gov
Cytochrome P450 Oxygenase (dmxR5) Catalyzes the oxidative dimerization of monomeric xanthones to form the final dimer. rsc.orgnih.govGene knockout experiments abolished dimer formation and led to monomer accumulation. rsc.orgnih.gov

Metabolic Pathway Branching and Converging Strategies

Fungal biosynthetic pathways are remarkable for their efficiency, often employing branching and converging strategies to create a diverse array of natural products from a common intermediate. The biosynthesis of dimeric xanthones is a clear example of this principle. researchgate.net

A single monomeric xanthone precursor can be a branching point leading to multiple distinct products. researchgate.netdntb.gov.ua The enzymatic machinery of the specific fungus determines the final outcome. For example, enzymatic oxidative coupling can lead to either a C-C biaryl bond, as seen in this compound, or a C-O-C diaryl ether bond, resulting in a different class of dimer. rsc.org

Furthermore, the regioselectivity of the dimerization enzyme dictates the final structure. From similar tetrahydroxanthone monomers, enzymes can selectively form 2,2'-linked dimers like this compound or 4,4'-linked dimers such as phomoxanthone A. rsc.orgresearchgate.net This enzymatic control represents a key branching strategy, allowing for the generation of structural diversity from a limited pool of precursors. The pathway converges at the dimerization step, where two separately synthesized but identical monomers are fused by a single, highly specific enzymatic reaction to yield the final product. researchgate.netresearchgate.net

Chemical Synthesis Approaches to Dicerandrol C

Total Synthesis Strategies

Enantioselective Methodologies for Stereocenter Construction

The enantioselective synthesis of the chiral chromane (B1220400) precursor is a pivotal step in the total synthesis of Dicerandrol C. researchgate.net This has been effectively achieved using a palladium-catalyzed intramolecular Wacker-type cyclization. researchgate.netnih.govnih.gov This type of reaction involves the palladium(II)-catalyzed nucleophilic attack of a phenol (B47542) onto a tethered alkene, leading to the formation of the heterocyclic chromane ring system. nih.gov

In the synthesis of this compound, a specifically designed unsaturated alcohol was subjected to Wacker-type cyclization conditions. researchgate.net The use of a chiral ligand in conjunction with the palladium catalyst induces asymmetry in the cyclization, resulting in the formation of the chiral chromane with high enantiomeric excess (>99% ee). researchgate.netresearchgate.net This method has proven to be a robust and highly selective way to establish the crucial quaternary stereocenter of the chromane unit. nih.gov The reaction is typically carried out in the presence of a reoxidant, such as p-benzoquinone, to regenerate the active Pd(II) catalyst. nih.gov

Table 1: Key Features of the Enantioselective Wacker-Type Cyclization

FeatureDescriptionReference
Reaction Type Palladium-catalyzed intramolecular oxidative cyclization nih.gov
Key Reagents Pd(OCOCF₃)₂, chiral ligand (e.g., (S,S)-Bn-boxax), p-benzoquinone nih.gov
Substrate Alkenyl phenol nih.gov
Product Chiral chromane researchgate.net
Enantioselectivity >99% ee has been achieved researchgate.netresearchgate.net

Dimeric Core Formation Techniques

The formation of the dimeric core of this compound involves the creation of a carbon-carbon bond between two monomeric tetrahydroxanthenone units. researchgate.net This biaryl linkage is sterically hindered, making its construction a significant synthetic hurdle. researchgate.net

The most successful method for forging the biaryl bond in the synthesis of this compound is the palladium-catalyzed Suzuki coupling reaction. researchgate.netresearchgate.net This cross-coupling reaction involves the reaction of an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

In the context of this compound synthesis, one monomer is converted into an aryl halide (e.g., an aryl bromide), while the other is transformed into a boronic acid or a boronic ester derivative. researchgate.netresearchgate.net The subsequent Suzuki coupling of these two fragments, under carefully optimized conditions, yields the dimeric tetrahydroxanthenone skeleton. researchgate.netresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving a good yield in this sterically demanding coupling. sioc-journal.cnnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the reaction. sioc-journal.cn

Table 2: Conditions for Suzuki Coupling in this compound Synthesis

ComponentExample Reagents/ConditionsReference
Palladium Catalyst Pd(OAc)₂ researchgate.net
Ligand S-Phos researchgate.net
Base Cs₂CO₃ researchgate.net
Boron Reagent Bis(pinacolato)diboron (B₂pin₂) researchgate.net
Solvent THF researchgate.net

While Suzuki coupling has been the primary method for the synthesis of this compound, other cross-coupling strategies are also employed for the formation of biaryl linkages in related natural products. researchgate.netmdpi.com These methods can be considered as potential alternatives for the synthesis of this compound and its analogs.

Palladium-Catalyzed Suzuki Coupling Reactions

Synthetic Challenges in Dimeric Tetrahydroxanthenone Scaffolds

The synthesis of dimeric tetrahydroxanthenone scaffolds like this compound is fraught with challenges. researchgate.netdntb.gov.ua A major difficulty lies in the construction of the sterically hindered biaryl bond that connects the two monomeric units. researchgate.netresearchgate.net This steric hindrance can lead to low yields in cross-coupling reactions and may necessitate the use of highly active catalysts and carefully optimized reaction conditions. researchgate.netsioc-journal.cn

Another significant challenge is the control of stereochemistry. nih.gov The monomeric units contain multiple stereocenters, and their correct relative and absolute configuration must be established. researchgate.net While methods like the enantioselective Wacker-type cyclization have been successfully employed, the development of efficient and highly selective methods for stereocenter construction remains an active area of research. nih.govchemrxiv.org

Formation of Sterically Hindered Biaryl Bonds

The core structure of this compound features two tetrahydroxanthone monomers joined by a C-2,2' biaryl bond. wikipedia.org The construction of this bond is a formidable challenge due to the steric hindrance imposed by the bulky monomer units. The successful synthesis of this compound has demonstrated that this key transformation can be achieved through modern cross-coupling methodologies.

Detailed Research Findings:

In the first enantioselective total synthesis of this compound, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction was employed to forge the critical biaryl bond. researchgate.netnih.gov This approach has proven effective for creating sterically hindered biaryl linkages in various complex natural products. researchgate.net The synthesis involved the coupling of a suitably functionalized tetrahydroxanthone monomer with its corresponding boronic acid or ester derivative.

The key step involved the dimerization of a monomeric precursor to form the dimeric skeleton. researchgate.net Specifically, an aryl bromide monomer was subjected to a Miyaura borylation to generate a boronate ester, which, however, proved difficult to couple. A more successful route involved the direct Suzuki coupling of the aryl bromide with another molecule of the same monomer. The reaction conditions were carefully optimized to achieve the desired coupling.

The table below summarizes the conditions used for the palladium-catalyzed Suzuki reaction in the synthesis of a key dimeric intermediate leading to this compound. researchgate.net

Parameter Condition
Catalyst Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (10 mol%)
Ligand S-Phos (25 mol%)
Base Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
Boron Source Bis(pinacolato)diboron (B₂pin₂) (2.0 equiv)
Solvent Tetrahydrofuran (THF)
Additives Water (H₂O) (4.0 equiv)
Temperature 50 °C
Reaction Time 22 hours
Yield 29%
Table 1: Conditions for the Suzuki-Miyaura Coupling Reaction. researchgate.net

The relatively low yield highlights the synthetic difficulty of assembling the sterically hindered biaryl core of this compound. researchgate.net The synthesis of such heterodimeric and homodimeric biaryl tetrahydroxanthones is often complicated by these sterically demanding couplings. researchgate.net

Control of Multiple Stereogenic Centers

This compound possesses multiple stereogenic centers, and the precise control of their configuration is essential for its total synthesis. The absolute configuration of natural this compound has been confirmed through its total synthesis. nih.govrsc.org The primary strategy for establishing the stereochemistry relies on an enantioselective reaction early in the synthetic sequence, which then directs the formation of subsequent stereocenters.

Detailed Research Findings:

A key strategy for controlling the stereochemistry in the synthesis of this compound is the use of an enantioselective Wacker-type cyclization. researchgate.netnih.gov This method is a prominent approach for constructing the C10a stereocenter found in dimeric tetrahydroxanthones. researchgate.netnih.gov

The synthesis commenced with the construction of an enantiopure chromane intermediate. researchgate.net This was achieved via a Wacker-type cyclization that proceeded with excellent enantioselectivity, yielding the desired product in over 99% enantiomeric excess (% ee). researchgate.netnih.gov This enantiopure building block then serves as the foundation, ensuring the correct absolute stereochemistry in the final this compound molecule. The stereochemical information installed in this early step is carried through the subsequent synthetic transformations, including the crucial biaryl coupling reaction.

Molecular and Cellular Mechanisms of Action of Dicerandrol C

Modulation of Cellular Proliferation and Survival Pathways

Dicerandrol C exerts its anti-tumor effects by influencing key cellular processes, including proliferation, apoptosis, and cell cycle progression. researchgate.netdntb.gov.ua

Inhibition of Cellular Proliferation

Research has shown that this compound significantly reduces tumor cell proliferation in a dose- and time-dependent manner in both HepG2 (liver cancer) and HeLa (cervical cancer) cells. researchgate.netdntb.gov.ua This inhibitory effect on cell growth highlights its potential as an anti-cancer agent. researchgate.net Studies have also noted its cytotoxic activity against a range of other human cancer cell lines, including those of the breast (MDA-MB-435), colon (HCT-116), and lung (A549). researchgate.net

Induction of Apoptosis

This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.net In both HepG2 and HeLa cell lines, treatment with this compound leads to a significant increase in the population of apoptotic cells. researchgate.net This pro-apoptotic activity is a crucial mechanism for its anti-tumor effects. acs.org The induction of apoptosis is potentially mediated through the GSK3-β-mediated Wnt/β-catenin signaling pathway. mdpi.com

Cell Cycle Arrest at G0/G1 Phase

This compound has been observed to arrest the cell cycle of cancer cells at the G0/G1 phase. researchgate.netjensenlab.org In studies involving HepG2 and HeLa cells, treatment with this compound resulted in a dose-dependent increase in the percentage of cells in the G0/G1 phase. nih.gov For instance, after 48 hours of treatment, the proportion of HepG2 cells in the G0/G1 phase increased from 48.3% in the control group to 60.25% at a concentration of 8 μM. nih.gov Similarly, in HeLa cells, the percentage of cells in the G0/G1 phase rose from 52.14% to 58.19% under the same conditions. nih.gov This cell cycle arrest prevents cancer cells from proceeding to the S phase, where DNA replication occurs, thereby halting their proliferation. bitesizebio.commdpi.com

Table 1: Effect of this compound on Cell Cycle Distribution in HepG2 and HeLa Cells

Cell LineThis compound Concentration (μM)Percentage of Cells in G0/G1 Phase (Mean ± SD)
HepG20 (Control)48.3 ± 0.44%
458.20 ± 0.16%
860.25 ± 0.35%
HeLa0 (Control)52.14 ± 0.56%
454.63 ± 0.61%
858.19 ± 0.24%

Disruption of Wnt/β-Catenin Signaling Cascade

The Wnt/β-catenin signaling pathway is crucial in cell development and is often aberrantly activated in various cancers. researchgate.netx-mol.net this compound has been identified as an inhibitor of this pathway, contributing to its anti-cancer activity. researchgate.netresearchgate.net

Attenuation of β-Catenin Transcriptional Activity

This compound has been shown to dose-dependently inhibit the transcriptional activity of β-catenin. researchgate.netresearchgate.net This is achieved by down-regulating the expression of β-catenin and its target genes, such as c-Myc and CyclinD1. nih.govnih.gov A dual-luciferase reporter assay demonstrated that this compound potently inhibits the TOPflash reporter gene, which is activated by β-catenin/TCF signaling, in a concentration-dependent manner. nih.gov Conversely, the FOPflash reporter, a negative control, remained unaffected. nih.gov Furthermore, this compound treatment leads to a decrease in the protein expression levels of β-catenin, p-GSK3-β, cyclinD1, and c-Myc, while increasing the expression of GSK3-β. nih.gov

Inhibition of β-Catenin Nuclear Translocation

A key step in the activation of the Wnt/β-catenin pathway is the translocation of β-catenin from the cytoplasm into the nucleus, where it acts as a transcriptional co-activator. oncotarget.com this compound has been found to inhibit this nuclear translocation. researchgate.netnih.gov Immunofluorescence assays have shown a significant decrease in the intensity of green fluorescence, representing β-catenin, in the nucleus of both HepG2 and HeLa cells treated with this compound. nih.govresearchgate.net Western blot analysis further confirmed that this compound treatment leads to a dose-dependent reduction in the nuclear accumulation of β-catenin. nih.govresearchgate.net This indicates that this compound can inhibit the Wnt signaling pathway by preventing β-catenin from reaching its nuclear targets. nih.gov

Regulation of Wnt Target Gene Expression (e.g., c-Myc, CyclinD1, LEF1)

This compound has been shown to effectively suppress the transcription of key target genes in the Wnt/β-catenin signaling pathway. mdpi.com Research indicates that treatment with this compound leads to a significant reduction in the mRNA expression levels of β-catenin, Cyclin D1, and Lymphoid Enhancer-Binding Factor 1 (LEF1). mdpi.comnih.gov This downregulation of gene expression is a critical aspect of its mechanism of action.

The aberrant activation of the Wnt pathway leads to the accumulation of β-catenin in the nucleus, where it complexes with T-cell factor (TCF)/LEF transcription factors to drive the expression of oncogenes such as c-Myc and Cyclin D1. mdpi.comresearchgate.net These genes are instrumental in promoting cell proliferation and tumor development. mdpi.com By inhibiting the transcription of these target genes, this compound effectively curtails the pro-proliferative signals of the Wnt pathway. mdpi.comnih.gov

Studies utilizing real-time quantitative PCR have demonstrated that this compound treatment in cancer cell lines such as HepG2 and HeLa results in a marked decrease in the mRNA levels of β-catenin, Cyclin D1, and LEF1 compared to untreated control groups. mdpi.comnih.gov This evidence underscores the ability of this compound to intervene in the Wnt signaling cascade at the level of gene transcription. mdpi.com

Influence on Associated Protein Expression (e.g., p-GSK3-β, Axin1)

The regulatory effects of this compound extend to the protein expression levels of key components within the Wnt/β-catenin pathway. mdpi.com Western blot analyses have revealed that this compound treatment leads to a dose-dependent downregulation of several crucial proteins, including phosphorylated Glycogen Synthase Kinase 3-beta (p-GSK3-β), β-catenin, Cyclin D1, and c-Myc. nih.gov Concurrently, a significant increase in the expression of total GSK3-β is observed. mdpi.comnih.gov

The phosphorylation of GSK3-β at Serine 9 (p-GSK3-β) is a key event that inactivates the kinase, thereby preventing the phosphorylation and subsequent degradation of β-catenin. frontiersin.org By decreasing the levels of p-GSK3-β and increasing total GSK3-β, this compound effectively promotes the activity of the β-catenin destruction complex. mdpi.com

Stabilization of β-Catenin Degradation Complex

A central aspect of this compound's mechanism of action is its ability to stabilize the β-catenin degradation complex. mdpi.com This multi-protein complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3-beta (GSK3-β), and Casein Kinase 1α (CK1α), is responsible for phosphorylating β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. mdpi.com

In a dysregulated Wnt pathway, this complex is inhibited, leading to the accumulation of β-catenin. mdpi.com this compound appears to counteract this by promoting the integrity and function of the degradation complex. mdpi.com Evidence for this comes from the observed increase in GSK3-β expression and the subsequent decrease in total and nuclear β-catenin levels following treatment with the compound. mdpi.comnih.gov

By fostering a stable and active degradation complex, this compound ensures the efficient phosphorylation and destruction of β-catenin, thereby preventing its translocation to the nucleus and the activation of Wnt target genes. mdpi.com This stabilization is a key factor in the inactivation of the Wnt/β-catenin pathway by this compound. mdpi.comresearchgate.net

Interactions with Key Regulatory Proteins

Molecular Docking Investigations with β-Catenin and GSK3-β

To further elucidate the molecular interactions underlying its inhibitory effects, molecular docking studies have been performed with this compound and key proteins in the Wnt/β-catenin pathway, namely β-catenin and GSK3-β. mdpi.comresearchgate.net These computational simulations provide insights into the potential binding modes and affinities between this compound and these regulatory proteins.

The results of these molecular docking analyses support the hypothesis that this compound directly interacts with both β-catenin and GSK3-β. mdpi.comresearchgate.net This interaction is believed to be a contributing factor to the observed inhibition of β-catenin's transcriptional activity and the modulation of GSK3-β's function, ultimately leading to the suppression of the Wnt signaling pathway. mdpi.com While the precise binding sites and the nature of these interactions require further experimental validation, the in silico data provide a strong rationale for the observed biological effects of this compound. mdpi.comresearchgate.net

Effects on Cellular Migration and Invasion Processes

This compound has demonstrated significant inhibitory effects on the migration and invasion of cancer cells in vitro. mdpi.comdntb.gov.ua These processes are crucial for tumor metastasis, a major contributor to cancer-related mortality. The Wnt/β-catenin signaling pathway is known to play a role in promoting cell motility and invasion.

Studies have shown that treatment with this compound can effectively suppress the metastatic potential of cancer cells. mdpi.com This has been observed in both hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cell lines. mdpi.comdntb.gov.ua The inhibition of migration and invasion is a direct consequence of the compound's ability to downregulate the Wnt/β-catenin signaling cascade, which controls the expression of genes involved in cell adhesion and motility. mdpi.com

Differential Activity against Various Cell Lines in vitro

This compound has exhibited cytotoxic effects against a range of cancer cell lines, indicating its potential as a broad-spectrum anti-tumor agent. mdpi.comresearchgate.net Its activity, however, can vary between different cell types.

Notably, this compound has shown significant efficacy against hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells, with IC50 values of 10.45 ± 0.17 µg/mL and a noted cytotoxic effect, respectively. mdpi.comresearchgate.net In these cell lines, its anti-proliferative and pro-apoptotic effects are well-documented and linked to the inhibition of the Wnt/β-catenin pathway. mdpi.com

Prior research has also highlighted its potent cytotoxicity against HCT-116 human colon tumor cells and A549 human lung tumor cells, achieving complete cell death at concentrations of 7.0 and 1.8 µg/mL, respectively. researchgate.net This suggests that the mechanisms of action of this compound, including the modulation of the Wnt pathway, may be relevant across various cancer types.

The following table provides a summary of the in vitro activity of this compound against various cell lines:

Table 1: In Vitro Activity of this compound Against Various Cancer Cell Lines
Cell Line Cancer Type Activity Reference
HepG2 Hepatocellular Carcinoma IC50: 10.45 ± 0.17 µg/mL researchgate.net
HeLa Cervical Cancer Cytotoxic mdpi.com
HCT-116 Colon Tumor Complete cell death at 7.0 µg/mL researchgate.net
A549 Lung Tumor Complete cell death at 1.8 µg/mL researchgate.net

Structure Activity Relationship Sar Studies of Dicerandrol C and Its Analogs

Impact of Acetylation Degree on Bioactivity

The extent of acetylation on the dicerandrol framework has a significant and demonstrable impact on the biological activity of these compounds. Generally, a decreased degree of acetylation is correlated with increased antimicrobial activity. rsc.org For instance, the antimicrobial activities of dicerandrols against Bacillus subtilis and Staphylococcus aureus were observed to increase in the order of Dicerandrol A > Dicerandrol B > Dicerandrol C, corresponding to a decreasing number of acetyl groups. rsc.org

Table 1: Impact of Acetylation on the Bioactivity of Dicerandrols

CompoundDegree of AcetylationObserved Bioactivity Trend (Antimicrobial)Cytotoxicity (L5178Y) IC50 (µM)Cytotoxicity (Myeloma Cell Lines) IC50 (µM)
Dicerandrol AHighestHighestN/AN/A
Dicerandrol BIntermediateIntermediate10 researchgate.net2.2-16.7 researchgate.net
This compoundLowest (deacetylated)Lowest1.1 researchgate.net4.8-14.7 researchgate.net

Significance of Hydroxyl Groups as Pharmacophores

The presence and positioning of hydroxyl groups are critical for the bioactivity of this compound and its analogs, acting as key pharmacophores. Evidence suggests that free hydroxyl groups are important for cytotoxic activity. rsc.org In one study, this compound itself was not found to be highly cytotoxic, implying that the free hydroxyl groups are crucial for this particular activity. rsc.org The xanthone (B1684191) scaffold, with its potential for multiple hydroxyl substitutions, allows for a range of interactions with biological targets. researchgate.net These hydroxyl groups can participate in hydrogen bonding, a key interaction for ligand-receptor binding. innovareacademics.in The tetrahydroxanthone moiety itself, which includes these hydroxyl groups, is considered crucial for the cytotoxicity of this class of compounds. nih.gov

Positional and Stereochemical Influence on Molecular Interactions

The three-dimensional arrangement of atoms in this compound and its analogs, including both positional isomerism of the dimeric linkage and stereochemistry, profoundly influences their molecular interactions and, consequently, their biological activity.

Stereochemistry also plays a vital role. The absolute configuration of the stereocenters within the tetrahydroxanthone units is crucial for bioactivity. rsc.org Different diastereomers can exhibit vastly different biological activities. rsc.org For example, the C-12 epimer of a related compound, Dicerandrol B, was found to be inactive, underscoring the importance of specific stereochemical configurations for biological function. scispace.com The enantioselective synthesis of this compound has been a significant achievement, allowing for the confirmation of the absolute configuration of the dicerandrols and providing a basis for studying the specific interactions of each enantiomer. researchgate.net The stereospecificity of these molecules is likely due to the need for a precise fit into the binding sites of their biological targets. scispace.com

Table 2: Influence of Linkage Position on Cytotoxicity

CompoundLinkage PositionTarget Cell LineIC50 (µM)
Phomoxanthone A4,4'L5178Y0.3 nih.gov
This compound2,2'L5178Y2.8 nih.gov

Chemical Biology and Analog Development of Dicerandrol C

Synthesis of Semisynthetic Derivatives

Semisynthesis, a strategy that uses a natural product as a starting material for chemical modifications, is a common approach to generate derivatives of complex molecules like Dicerandrol C. ebi.ac.uk This allows for the creation of novel compounds that are not easily accessible through total synthesis.

Research into the bioactivity of related tetrahydroxanthone dimers has included the preparation of several semisynthetic derivatives to probe the importance of specific functional groups. In a study focused on phomoxanthone A (PXA), a related compound that can isomerize into this compound, several derivatives were created. uni-duesseldorf.de These studies provide insight into how modifications, such as changes to the acetyl groups, might influence biological activity. For instance, preliminary structure-activity studies on a series of related tetrahydroxanthones, including both natural and semisynthetic derivatives, suggested that the location of the biaryl axis and the presence of acetyl groups are important structural elements for their biological activity. uni-duesseldorf.de

Table 1: Examples of Semisynthetic Derivatives of this compound and Related Xanthones
CompoundModification from Parent StructurePurpose of SynthesisReference
DeacetyldicerandrolRemoval of acetyl groupsTo study the role of acetylation in biological activity researchgate.net
This compound Deca-acetatePeracetylation of all hydroxyl groupsIntermediate for selective deacetylation; probing activity researchgate.net
Modified Phomoxanthone A DerivativesVariations in acetyl and other functional groupsTo investigate structure-activity relationships for cytotoxicity and immunostimulatory effects uni-duesseldorf.de

Preparation of Structurally Simplified Analogs for Biological Probing

Given the synthetic complexity of this compound, researchers have pursued the synthesis of structurally simplified analogs. This strategy aims to retain the core pharmacophore of the natural product while removing non-essential structural features, including stereogenic centers, to create more accessible compounds for biological screening. nih.gov

One such approach involved the design and synthesis of a focused library of dimeric chromenones that mimic the structure of naturally occurring dimeric tetrahydroxanthones like this compound. nih.gov These simplified analogs were designed to probe the importance of the dimeric scaffold and the substitution pattern on the aromatic rings for anticancer activity. The synthesis provided generalizable methods to create both 8,8'- and 6,6'-linked dimers, reflecting the different linkage possibilities in natural xanthone (B1684191) dimers. nih.gov

The key findings from screening these simplified analogs against various cancer cell lines were:

Select dimeric chromenones exhibited low micromolar cytotoxicity toward lymphoma (L5178Y) and leukemia (HL60) cell lines. nih.gov

The simplified dimeric chromenone scaffolds, which lack stereogenic centers, are significantly easier to synthesize and can serve as lead compounds for further drug discovery efforts. nih.gov

A novel method was developed to introduce chirality at the 2-position of the chromenone core, mimicking the stereochemistry found in many natural tetrahydroxanthones. nih.gov

This research underscores the value of using simplified, synthetically accessible analogs to explore the biological potential of a complex natural product class, providing a pathway to new therapeutic leads without the immediate need for a complex total synthesis. nih.gov

Table 2: Structurally Simplified Analogs Inspired by Dimeric Tetrahydroxanthones
Analog ClassKey Structural FeaturesSynthetic StrategyBiological Probing FocusReference
Dimeric ChromenonesSimplified, achiral dimeric scaffold; lacks tetrahydroxanthone complexityTransition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction)Anticancer activity; importance of the dimeric structure nih.gov
Chiral Substituted ChromenonesIntroduction of a stereocenter at the 2-position of the chromenone coreReaction of a diketone with substituted acid halidesMimicking the stereochemistry of natural products like Phomoxanthone A nih.gov

Derivatization Strategies for Functional Exploration

Derivatization is a powerful tool for exploring the functional aspects of a natural product by systematically modifying its chemical structure and observing the resulting changes in biological activity. nih.gov For this compound, derivatization strategies have focused on understanding the roles of its peripheral functional groups, particularly the acetyl and hydroxyl moieties.

The enantioselective total synthesis of this compound provided a platform for such explorations. researchgate.net Key derivatization reactions explored include:

Peracetylation: Treatment of deacetyldicerandrol with a large excess of acetic anhydride (B1165640) in the presence of pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP) resulted in the formation of a deca-acetate derivative. This strategy allows for the protection of all hydroxyl groups, which can be followed by selective deprotection to access specific derivatives. researchgate.net

Selective Deacetylation: Conversely, achieving selective deacetylation under various basic (e.g., NaOMe) or acidic conditions is a strategy to uncover the specific contribution of each acetyl group to the compound's bioactivity. researchgate.net

Modifications via Total Synthesis: The total synthesis itself allows for the introduction of modified building blocks, leading to analogs that would be difficult to obtain from the natural product directly. The synthesis of this compound utilized a palladium-catalyzed Suzuki reaction to form the dimeric skeleton, a method that could be adapted to couple different monomer units, yielding structurally diverse analogs. researchgate.netresearchgate.net

These strategies are fundamental to building a comprehensive structure-activity relationship (SAR) profile for this compound. sciforum.netchemrxiv.org By correlating specific structural modifications with gains or losses in cytotoxic or antimicrobial activity, researchers can pinpoint the exact features that constitute the pharmacophore and guide the design of future, more potent and selective therapeutic agents.

Advanced Analytical Methodologies in Dicerandrol C Research

Metabolomics Approaches for Discovery and Annotation

Metabolomics, the comprehensive study of small molecule metabolites in a biological system, has been a cornerstone in the discovery and annotation of Dicerandrol C and related compounds. mdpi.com This approach provides a snapshot of the chemical phenotype of an organism, enabling researchers to identify novel or induced metabolites from complex biological extracts. mdpi.comresearchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) coupled with Principal Component Analysis (PCA) is a powerful combination for analyzing complex metabolite mixtures. plos.orgmdpi.com UPLC offers high-resolution separation of compounds, while MS provides sensitive detection and structural information based on mass-to-charge ratios. animbiosci.org PCA, an unsupervised pattern recognition technique, is then employed to reduce the dimensionality of the complex dataset and visualize similarities or differences between samples. mdpi.comanimbiosci.org

In the context of this compound research, UPLC-MS-PCA has been utilized to compare the metabolic profiles of fungal co-cultures versus monocultures. mdpi.comresearchgate.net This comparative analysis helps to pinpoint unique metabolites, like this compound, that are specifically produced during microbial interactions. mdpi.comresearchgate.net The tight clustering of quality control samples in PCA plots confirms the stability and reproducibility of the UPLC-MS method. animbiosci.org

A study involving the co-culture of Phomopsis asparagi DHS-48 and Phomopsis sp. DHS-11 employed UPLC-MS-PCA to guide the isolation of new dimeric xanthones. mdpi.com The analysis of the resulting data allowed for the targeted isolation of previously unexpressed metabolites, including known analogs of this compound. mdpi.comresearchgate.net

Global Natural Products Social Molecular Networking (GNPS-MN) is an open-access, web-based platform that has revolutionized the dereplication and annotation of natural products from mass spectrometry data. nih.govucsd.edu It organizes MS/MS data based on spectral similarity, creating molecular networks where structurally related molecules cluster together. nih.govresearchgate.net This data-driven approach facilitates the rapid identification of known compounds and the discovery of novel analogs within a complex mixture. unc.eduresearchgate.net

In research leading to the identification of this compound and its analogs, GNPS-MN was instrumental. mdpi.comnih.gov The crude extracts from fungal co-cultures were analyzed using UPLC-ESI-MS/MS, and the data was uploaded to the GNPS platform. nih.gov The resulting molecular network allowed for the structural annotation of known compounds, including this compound, by comparing their fragmentation patterns with library spectra. mdpi.com For instance, a node detected at m/z 601.1916 [M+H]+ was linked to a node at m/z 583.1811, with a mass difference of 18 Da, suggesting a hydration relationship and aiding in the structural elucidation of a new analog. mdpi.com

Table 1: Metabolomics Approaches in this compound Research

Methodology Application Key Findings
UPLC-MS-PCA Comparative analysis of fungal monocultures and co-cultures. Guided the targeted isolation of induced dimeric xanthones, including this compound analogs. mdpi.comresearchgate.net
GNPS-MN Dereplication and annotation of metabolites from crude fungal extracts. Facilitated the rapid identification of this compound and the discovery of new structurally related compounds through spectral similarity networking. mdpi.comnih.gov

UPLC-MS-Principal Component Analysis (PCA)

Cell-Based Assays for Mechanistic Characterization

Following its discovery, a variety of cell-based assays have been employed to elucidate the biological mechanisms through which this compound exerts its effects, particularly its anti-cancer properties. mdpi.comresearchgate.net

The Dual-Luciferase® Reporter (DLR™) Assay System is a highly sensitive method used to study gene regulation. promega.com It involves the sequential measurement of two luciferases, typically firefly and Renilla, from a single sample. promega.comvazymeglobal.com The firefly luciferase activity is linked to a specific promoter of interest, while the Renilla luciferase serves as an internal control to normalize for transfection efficiency. vazymeglobal.comyeasenbio.com

In the investigation of this compound, dual luciferase reporter assays were crucial in demonstrating its inhibitory effect on the Wnt/β-catenin signaling pathway. mdpi.comresearchgate.net HEK293T cells were co-transfected with TOPFlash or FOPFlash reporter plasmids, which contain binding sites for the TCF/LEF transcription factors activated by β-catenin, and a pRL-TK plasmid expressing Renilla luciferase. mdpi.com Treatment with this compound resulted in a significant, dose-dependent decrease in TOPFlash luciferase activity, indicating that the compound inhibits the transcriptional activity of β-catenin. mdpi.comresearchgate.net

Western blot analysis is a widely used technique to detect and quantify specific proteins in a cell lysate. dovepress.com It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

This method has been extensively used to study the effects of this compound on the protein expression levels within the Wnt/β-catenin pathway. mdpi.comresearchgate.net Studies have shown that treatment of HepG2 and HeLa cancer cells with this compound leads to a dose-dependent downregulation of key proteins such as β-catenin, phosphorylated GSK3-β (p-GSK3-β), Cyclin D1, and c-Myc. mdpi.comnih.gov Conversely, the expression of GSK3-β was found to increase. mdpi.comnih.gov These results suggest that this compound promotes the degradation of β-catenin, thereby inactivating the Wnt signaling pathway. mdpi.comresearchgate.net

Immunofluorescence microscopy is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. This method provides spatial information about protein distribution, which is critical for understanding their function.

In this compound research, immunofluorescence assays were performed to observe the subcellular location of β-catenin in HepG2 and HeLa cells. mdpi.comresearchgate.net The results demonstrated that this compound treatment inhibited the accumulation of β-catenin in the cytoplasm and prevented its translocation into the nucleus. mdpi.comresearchgate.net This finding is significant because the nuclear translocation of β-catenin is a critical step for the activation of Wnt target genes. By keeping β-catenin out of the nucleus, this compound effectively blocks its function as a transcriptional co-activator. mdpi.comresearchgate.net

Table 2: Cell-Based Assays in this compound Mechanistic Studies

Assay Purpose Key Findings with this compound
Dual Luciferase Reporter Assay To measure the transcriptional activity of the Wnt/β-catenin pathway. Significantly decreased TOPFlash luciferase activity, indicating inhibition of β-catenin-mediated transcription. mdpi.comresearchgate.net
Western Blot Analysis To quantify the expression levels of specific proteins in the Wnt pathway. Downregulated β-catenin, p-GSK3-β, Cyclin D1, and c-Myc; upregulated GSK3-β. mdpi.comnih.gov
Immunofluorescence Microscopy To visualize the subcellular localization of β-catenin. Inhibited the nuclear translocation of β-catenin. mdpi.comresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
12-O-deacetyl-phomoxanthone A
Axin1
β-catenin
c-Myc
Cyclin D1
Diaporthochromone B
Dicerandrol A
This compound
GSK3-β
LEF1
p-GSK3-β
Phomopsis-H76 A

Future Research Perspectives and Challenges for Dicerandrol C Studies

Elucidation of Remaining Biosynthetic Steps

The biosynthesis of dimeric xanthones such as Dicerandrol C is a complex process that is not yet fully understood. rsc.org It is widely accepted that the monomeric units originate from the polyketide pathway, with anthraquinone (B42736) compounds like chrysophanol (B1684469) considered likely precursors. researchgate.netnih.gov However, the precise sequence of tailoring reactions, including oxidations, reductions, and particularly the crucial dimerization step, remains an area of active investigation. rsc.org

A significant challenge lies in identifying the specific enzymes and mechanisms governing the formation of the C-2,2' biaryl bond that defines this compound. Research on analogous fungal dimeric xanthones has provided some clues. For instance, the study of cryptosporioptide biosynthesis in Cryptosporiopsis sp. led to the identification of a biosynthetic gene cluster and pinpointed a cytochrome P450 oxygenase as the enzyme responsible for the dimerization late in the pathway. researchgate.net This suggests a potential avenue for investigation in this compound-producing fungi like Phomopsis species.

Further research should focus on:

Genome Mining and Gene Cluster Identification: Sequencing the genomes of Phomopsis longicolla or Phomopsis asparagi to identify the this compound biosynthetic gene cluster.

Gene Disruption Studies: Systematically knocking out genes within the identified cluster, particularly those encoding tailoring enzymes like oxidoreductases and P450 monooxygenases, to identify the specific "dimerase" and other key enzymes. researchgate.net

Precursor Feeding Studies: Utilizing isotopically labeled precursors to trace their incorporation into the final this compound structure, which would confirm the biosynthetic building blocks and intermediate stages. nih.gov

Unraveling these remaining steps is crucial not only for fundamental biochemical knowledge but also for enabling biosynthetic engineering (synthetic biology) approaches to produce novel, structurally diverse analogs. nih.gov

Exploration of Additional Molecular Targets and Pathways

Recent studies have made significant strides in identifying the molecular mechanism of this compound, particularly its potent inhibitory effect on the Wnt/β-catenin signaling pathway in hepatocellular (HepG2) and cervical (HeLa) cancer cells. nih.govresearchgate.netnih.gov this compound has been shown to stabilize the β-catenin degradation complex by up-regulating GSK3-β and down-regulating p-GSK3-β, β-catenin, LEF1, c-Myc, and CyclinD1. nih.govresearchgate.net This action inhibits cancer cell proliferation, clonality, and migration while inducing apoptosis and G0/G1 cell cycle arrest. nih.govnih.gov

While the Wnt pathway is a key target, the broad bioactivity profile of this compound and its analogs suggests that other molecular targets and pathways are likely involved. rsc.orgresearchgate.net For example, the related compound Dicerandrol B has been found to induce apoptosis in HeLa cells through the endoplasmic reticulum stress (ERS) and mitochondrial (intrinsic) apoptotic pathways. dovepress.com This involves the upregulation of GRP78 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. dovepress.com Given the structural similarity, it is plausible that this compound may also engage these pathways.

Furthermore, a study on phomoxanthones, the class of compounds to which this compound belongs, revealed potent pro-apoptotic and immunostimulatory activities. acs.org Phomoxanthone A was found to be a potent activator of murine T lymphocytes, NK cells, and macrophages, suggesting a dual mechanism of direct cytotoxicity and immune system activation. acs.org Exploring whether this compound shares these immunostimulatory properties is a critical area for future research.

Future investigations should aim to:

Investigate the ERS and Mitochondrial Pathways: Examine the effect of this compound on key markers of the endoplasmic reticulum stress and intrinsic apoptosis pathways in various cancer cell lines.

Assess Immunomodulatory Effects: Determine if this compound can activate immune cells such as T cells, NK cells, and macrophages, potentially enhancing the body's anti-tumor response. acs.org

Broader Kinase Profiling: Screen this compound against a wide panel of kinases to identify other potential targets that could contribute to its anticancer effects.

Target Identification in Other Cancers: While its effect on liver and cervical cancer cells is established, its mechanism in other susceptible cancers, like colon and lung tumor cells, remains to be explored. rsc.orgresearchgate.net

A more comprehensive understanding of its molecular interactions could reveal synergistic therapeutic opportunities and explain its broad spectrum of activity. mdpi.com

Development of Advanced Synthetic Strategies for Complex Analogs

The structural complexity of this compound, characterized by its dimeric nature and multiple stereocenters, presents a significant synthetic challenge. A major breakthrough was the first enantioselective total synthesis of this compound, which also confirmed its absolute configuration. researchgate.netrudn.ru This elegant strategy utilized a Wacker-type cyclization to generate the key enantiopure chromane (B1220400) monomer, followed by a palladium-catalyzed Suzuki coupling reaction to construct the dimeric C-2,2' linkage. researchgate.netrudn.ruresearchgate.net

While this established route is a landmark achievement, future work should focus on developing more modular and flexible synthetic strategies to enable the creation of a diverse library of complex analogs. The goal is to facilitate detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. uni-duesseldorf.de Preliminary SAR studies using semisynthetic derivatives have already suggested that the location of the biaryl axis and the presence of acetyl groups are important for biological activity. acs.org

Key challenges and future directions in synthesis include:

Developing Convergent and Modular Routes: Designing synthetic pathways where different monomeric units can be prepared separately and then coupled. This would allow for the rapid generation of heterodimers and analogs with varied substitution patterns on either half of the molecule.

Exploring Alternative Coupling Reactions: Investigating other cross-coupling methods beyond Suzuki reactions, such as direct arylation or oxidative coupling, which might offer different efficiencies or be more tolerant of certain functional groups, thus broadening the scope of accessible analogs. researchgate.net

Late-Stage Functionalization: Developing methods to selectively modify the this compound scaffold after the core structure is assembled. This could provide a more efficient way to introduce chemical diversity compared to de novo synthesis of each analog.

Computation-Guided Synthesis: Employing computational modeling to predict the biological activity of virtual analogs, helping to prioritize the synthesis of the most promising compounds and advance chemical research more efficiently. researchgate.net

The development of such advanced synthetic strategies is paramount for transforming this compound from a natural product of interest into a versatile scaffold for the development of new therapeutic agents.

Q & A

Q. What experimental methodologies are used to isolate and purify Dicerandrol C from endophytic fungi?

this compound is typically isolated using fermentation of fungal strains (e.g., Diaporthe sp.) followed by chromatographic techniques such as column chromatography and HPLC. Structural confirmation involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR to resolve stereochemical ambiguities .

Q. How is the absolute configuration of this compound determined?

The absolute stereochemistry of this compound is resolved using time-dependent density functional theory (TDDFT) electronic circular dichroism (ECD) calculations. Experimental ECD spectra are compared with computational models to validate configurations, particularly for distinguishing between enantiomeric forms .

Q. What bioassay protocols are employed to evaluate this compound’s antimicrobial activity?

Minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Bacillus subtilis) are standard. For example, MIC values as low as 0.125 µg/mL have been reported for Dicerandrol A (a structural analog), suggesting similar methodologies apply to this compound .

Q. How do researchers ensure structural fidelity during this compound synthesis?

Total synthesis involves strategic steps like Suzuki-Miyaura coupling for dimerization and Claisen condensation for cyclization. Protecting groups (e.g., acetyl) are used to control regioselectivity, followed by deprotection to yield the final product. Analytical techniques like HPLC-MS and NMR track intermediate purity .

Advanced Research Questions

Q. What experimental designs are used to investigate this compound’s pro-apoptotic effects in cancer cells?

  • Cell viability assays : MTT or CCK-8 to measure IC50 values (e.g., time- and dose-dependent cytotoxicity).
  • Apoptosis markers : Flow cytometry with Annexin V/PI staining and Western blotting for cleaved PARP, Bax/Bcl-2 ratios.
  • Mechanistic studies : ROS detection via fluorescent probes (e.g., DCFH-DA) and pathway inhibition using antioxidants (e.g., N-acetylcysteine) to validate endoplasmic reticulum stress (ERS) and mitochondrial apoptosis pathways .

Q. How do structural modifications of this compound analogs influence bioactivity?

Comparative studies between this compound and its analogs (e.g., Dicerandrol B) focus on dimer linkage (2,2′- vs. other positions) and hydroxylation patterns. For example:

CompoundLinkageKey Bioactivity
Dicerandrol B2,2′Induces G2/M arrest in HeLa cells
This compoundUndisclosedAntimicrobial activity (hypothesized)
ECD spectral differences (e.g., opposing Cotton effects) further highlight stereochemical impacts on activity .

Q. What challenges arise in the total synthesis of this compound, and how are they addressed?

Key challenges include:

  • Steric hindrance : Optimizing coupling reactions (e.g., Suzuki) for dimerization.
  • Stereochemical control : Using chiral catalysts or protective groups during Claisen condensation.
  • Scalability : Iterative chromatography for intermediate purification. Tietze’s synthesis route (2017) exemplifies these strategies .

Q. How can computational tools enhance the study of this compound’s mechanism of action?

  • Molecular docking : Predict binding affinity to targets like GRP78 (ERS marker).
  • TDDFT-ECD : Validate absolute configurations without empirical data.
  • QSAR modeling : Correlate structural features (e.g., hydroxyl groups) with antimicrobial potency .

Methodological Considerations

  • Data Validation : Replicate experiments across cell lines (e.g., HeLa, MCF10A) to confirm specificity .
  • Contradictory Results : Address discrepancies (e.g., opposing ECD signals in Dicerandrol B vs. C) by revisiting computational parameters or experimental conditions .
  • Resource Limitations : Prioritize scalable synthesis routes and validate bioassays with positive controls (e.g., known apoptosis inducers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.